(S)-3-(Benzyloxy)-2-hydroxypropanoic acid
Overview
Description
This would typically include the compound’s molecular formula, molar mass, and structural formula. The compound’s IUPAC name could also be included.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
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- Application: This compound is used in various chemical reactions due to its benzyloxy and carboxylic acid functional groups .
- Method of Application: The specific method of application would depend on the reaction being carried out. Typically, it would be used as a reagent in a chemical reaction .
- Results or Outcomes: The outcomes would vary based on the specific reaction. In general, the compound could be used to synthesize other compounds or to carry out specific transformations in a molecule .
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6-Benzyloxy-1-BOC-indole-2-boronic acid
- Application: This compound is used in chemical synthesis, particularly in reactions involving boronic acids .
- Method of Application: As with the previous compound, the method of application would depend on the specific reaction. It would typically be used as a reagent .
- Results or Outcomes: The outcomes would depend on the specific reaction. Boronic acids are often used in coupling reactions, so this compound could be used to create new carbon-carbon bonds .
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BnOCPA (benzyloxy-cyclopentyladenosine)
- Application: This compound has been found to be a potent and selective analgesic which is non-addictive in test model systems .
- Method of Application: The specific method of application would depend on the experimental design, but it would typically involve administering the compound to a test model and observing the effects .
- Results or Outcomes: The compound was found to be a potent and selective analgesic, suggesting potential applications in pain management .
Safety And Hazards
This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions. For example, if the compound has medicinal properties, future research could involve improving its efficacy or reducing its side effects.
For a specific compound like “(S)-3-(Benzyloxy)-2-hydroxypropanoic acid”, you would need to consult scientific literature or databases for detailed information. Please note that not all compounds will have information available in all these categories. If you have access to a university library, they often have subscriptions to scientific databases that you can use. Alternatively, there are free databases like PubChem, ChemSpider, and others that might be helpful. Please remember to always handle chemicals safely and responsibly.
properties
IUPAC Name |
(2S)-2-hydroxy-3-phenylmethoxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSUHDDCSREYHC-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Benzyloxy)-2-hydroxypropanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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